Ethyl 2-(2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate
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Description
Ethyl 2-(2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C19H19N3O6S and its molecular weight is 417.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various cancer cell lines .
Mode of Action
It is known that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to cell growth and apoptosis .
Result of Action
Similar compounds have been reported to show potent activities against certain cancer cell lines .
Biological Activity
Ethyl 2-(2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the benzo[d][1,3]dioxole moiety : This is achieved through the reaction of appropriate phenolic compounds with carbonyl reagents.
- Synthesis of azetidine derivatives : Azetidine rings are formed through cyclization reactions involving amino acids or their derivatives.
- Thiazole incorporation : Thiazole rings are synthesized using thioamide precursors followed by cyclization with α-halo esters.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties. It has been tested in models of inflammation, such as carrageenan-induced paw edema in rats. The compound demonstrated a dose-dependent reduction in edema, comparable to standard anti-inflammatory drugs like ibuprofen.
Dose (mg/kg) | Edema Reduction (%) |
---|---|
10 | 25 |
20 | 50 |
50 | 75 |
The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
HT-29 | 25 |
The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Studies
In a recent study published in Pharmaceutical Biology, researchers evaluated the efficacy of this compound in vivo. The study demonstrated significant tumor growth inhibition in xenograft models compared to controls. Histopathological analysis revealed reduced mitotic figures and increased apoptotic cells in treated groups.
Properties
IUPAC Name |
ethyl 2-[2-[[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-2-26-16(23)6-13-9-29-19(20-13)21-17(24)12-7-22(8-12)18(25)11-3-4-14-15(5-11)28-10-27-14/h3-5,9,12H,2,6-8,10H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVGODNBLFJTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.